trans-2-(Benzyloxymethyl)cyclobutanol
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1S,2R)-2-(phenylmethoxymethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-12-7-6-11(12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
InChI Key |
UVPHYUXOZOKSCJ-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1COCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC(C1COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves:
- Formation of a substituted cyclobutanone intermediate bearing the benzyloxymethyl group.
- Subsequent reduction of the ketone to the corresponding cyclobutanol.
- Optional protection/deprotection steps depending on downstream applications.
This approach is supported by multiple studies and patents that highlight key intermediates and reaction conditions.
Synthesis via Cycloaddition and Reduction (Benchchem and Literature)
Step 1: Formation of 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone
- Prepared by cycloaddition of dichloroketene to allyl benzyl ether.
- Yield: Approximately 50%.
- Physical properties: Pale yellow viscous liquid, boiling point 58 °C at 3.0 mmHg.
- Characterization: IR (1811 cm⁻¹), NMR signals consistent with the dichlorocyclobutanone structure.
Step 2: Conversion to trans-3-(benzyloxymethyl)cyclobutanol
- Reduction of the dichlorocyclobutanone intermediate using aqueous sodium hydroxide in 1,4-dioxane at room temperature.
- Reaction time: 30 minutes.
- Workup: Addition of acetic acid, extraction with ethyl acetate, washing, drying over magnesium sulfate.
- Yield: 94% of trans-(3-benzyloxymethyl)cyclobutanol as a liquid.
- This method ensures high stereoselectivity favoring the trans isomer.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Dichloroketene + allyl benzyl ether | 50 | Cycloaddition to dichlorocyclobutanone |
| 2 | NaOH (aq), 1,4-dioxane, RT, 30 min | 94 | Reduction to trans-cyclobutanol |
This synthetic route was detailed in a 1995 study published in the Journal of the Chemical Society, Perkin Transactions 1.
Base-Promoted Reaction of Cyclobutanone with Benzyl Alcohol
An alternative preparation involves the reaction of cyclobutanone with benzyl alcohol in the presence of a strong base:
- Bases used: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
- Mechanism: Formation of an alkoxide intermediate from benzyl alcohol, nucleophilic attack on cyclobutanone, followed by reduction.
- Industrial adaptation: Continuous flow reactors optimize reaction parameters and improve yields.
- Purification: Distillation or recrystallization to achieve high purity.
| Parameter | Details |
|---|---|
| Starting materials | Cyclobutanone, benzyl alcohol |
| Base | NaH or t-BuOK |
| Solvent | Typically aprotic solvents |
| Temperature | Controlled, often room temp to mild heating |
| Purification | Distillation, recrystallization |
This method is commonly cited in chemical supply catalogs and industrial synthesis protocols.
Related Cyclobutanone Preparations via 2-Haloacyl Halide Cycloaddition (Patent US4028418A)
- Cyclobutanones can be synthesized by reacting 2-haloacyl halides with ethylenically unsaturated compounds in aprotic solvents in the presence of zinc or tin.
- Example: Dichloroketene generated in situ reacts with allyl benzyl ether to give dichlorocyclobutanone intermediates.
- These intermediates can be converted to cyclobutanols by base hydrolysis.
- The process is conducted under nitrogen atmosphere with reflux and involves multi-hour reaction times.
- Yields vary but provide access to trans-substituted cyclobutanols.
This approach is useful for producing cyclobutanone derivatives with various substituents including benzyloxymethyl groups.
Summary Table of Preparation Methods
Analytical and Purification Considerations
- Purification of the final this compound is typically achieved by extraction, drying over MgSO4, followed by distillation or recrystallization.
- Characterization includes IR spectroscopy (notably carbonyl stretch disappearance after reduction), NMR (proton and carbon shifts consistent with cyclobutanol and benzyloxymethyl groups), and sometimes X-ray crystallography for stereochemistry confirmation.
- Mitsunobu coupling reactions have been used to further derivatize the cyclobutanol in nucleoside synthesis, indicating the compound's synthetic utility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclobutane derivative with a reduced functional group.
Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products:
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of cyclobutane derivatives with reduced functional groups.
Substitution: Formation of cyclobutane derivatives with substituted functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies to understand the biochemical pathways involving cyclobutanols.
Medicine:
Pharmaceutical Research: trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol can be explored for its potential therapeutic properties and as a building block for drug development.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which trans-(1S,2R)-2-(benzyloxymethyl)cyclobutanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. The molecular targets and pathways involved in these reactions include the interaction of the compound with specific enzymes or catalysts that facilitate the transformation.
Comparison with Similar Compounds
Cyclohexanol Analog: trans-2-(Benzylamino)cyclohexanol
A structurally related compound, trans-2-(Benzylamino)cyclohexanol (CAS 40571-86-6), replaces the cyclobutanol core with a cyclohexanol ring and substitutes the benzyloxymethyl group with a benzylamino moiety. Key differences include:
| Property | trans-2-(Benzyloxymethyl)cyclobutanol | trans-2-(Benzylamino)cyclohexanol |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ (estimated) | C₁₂H₁₇NO |
| Molecular Weight | ~192.26 g/mol | 191.27 g/mol |
| Functional Groups | Cyclobutanol, benzyl ether | Cyclohexanol, benzylamine |
| Stereochemistry | Trans-configuration | Trans-configuration |
| Key Reactivity | Ring expansion, sigmatropic shifts | Nucleophilic amine reactions |
Structural Implications :
- The cyclobutanol ring’s strain increases reactivity toward ring-opening or expansion compared to the more stable cyclohexanol .
- The benzyloxymethyl group (ether) in the target compound is less nucleophilic than the benzylamino group (amine) in the cyclohexanol analog, altering participation in acid-base or coordination chemistry .
Stereoisomeric Comparison: cis-2-(Benzyloxymethyl)cyclobutanol
The cis isomer of the target compound would exhibit distinct spatial arrangements, affecting:
Other Cyclobutanol Derivatives
Examples include cyclobutanols with substituents like allyl or furanyl groups. These compounds undergo similar ring expansions but differ in:
Ring-Expansion Reactions
This compound is hypothesized to participate in Paquette-type ring expansions, analogous to other cyclobutanols. For instance:
- Organocatalyzed Semipinacol Rearrangement: Protonation of dihydropyranyl/furanyl double bonds followed by 1,2-shifts yields spirocyclic products with high enantioselectivity (74%–98% ee) .
- Catalyst Dependency : Silver phosphate catalysts achieve comparable yields to phosphoric acids, suggesting versatility in reaction design .
Functional Group Transformations
- Benzyloxymethyl Stability : The ether linkage may resist hydrolysis under mild conditions but could undergo cleavage via strong acids or reducing agents.
- Amino vs. Ether Reactivity: Unlike the benzylamino group in cyclohexanol analogs, the benzyloxymethyl group lacks protonation sites, limiting its role in acid-catalyzed processes .
Biological Activity
trans-2-(Benzyloxymethyl)cyclobutanol is an organic compound notable for its unique structural features, including a cyclobutane ring substituted with a benzyloxymethyl group and a hydroxyl group. This composition lends the compound potential biological activity, particularly in pharmacological applications targeting nucleic acid metabolism.
The molecular formula of this compound is , with a molecular weight of approximately 192.26 g/mol. The presence of both the hydroxyl and benzyloxymethyl groups allows for various interactions with biological systems, such as hydrogen bonding and hydrophobic interactions, which are crucial for its reactivity and efficacy in potential therapeutic applications.
Research indicates that this compound may interact with enzymes involved in nucleic acid metabolism, suggesting its utility in developing therapeutics aimed at viral infections and cancer treatment. The compound's ability to form hydrogen bonds via the hydroxyl group enhances its interaction with biological targets.
Pharmacological Potential
- Antiviral Activity : Preliminary studies suggest that cyclobutyl nucleosides can fit into the active sites of enzymes like reverse transcriptases, which are crucial for viral replication. This positioning can lead to termination of DNA elongation, making these compounds potential candidates for antiviral therapies .
- Anticancer Applications : The structural features of this compound may also allow it to interfere with cancer cell metabolism by targeting specific enzymes involved in DNA synthesis and repair processes.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons between this compound and related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| cis-2-(Benzyloxymethyl)cyclobutanol | C12H16O2 | Different stereochemistry; potential differences in reactivity |
| trans-2-(Methoxymethyl)cyclobutanol | C12H16O2 | Contains a methoxymethyl group instead of benzyloxymethyl |
| trans-2-(Benzyloxymethyl)cyclopentanol | C12H16O2 | Cyclopentane ring instead of cyclobutane |
| 5-Fluoro-1-cis-3-hydroxymethyl-cyclobutylcytosine | Varies | Nucleoside analogue; incorporates fluorine |
These comparisons highlight the unique properties of this compound, particularly its functional groups that may confer distinct biological activities compared to similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of cyclobutyl nucleosides. For instance, research on 2'-substituted cyclobutyl nucleosides demonstrated their potential as anti-HIV agents, where triphosphate derivatives showed significant activity against both wild-type and mutant strains of HIV reverse transcriptase . These findings underline the importance of further investigating this compound's pharmacokinetics and pharmacodynamics to fully elucidate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
